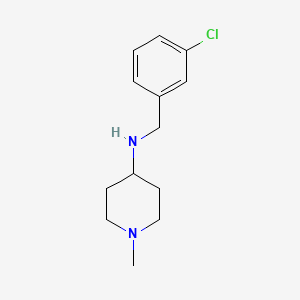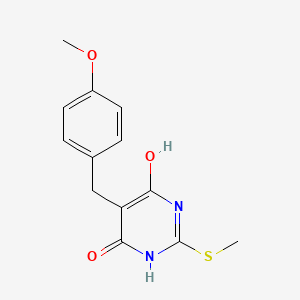
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential use as a research tool. CPP is a derivative of piperazine and has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and synaptic plasticity.
Mécanisme D'action
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the receptor, 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine inhibits the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP), a process that is critical for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine can induce neurotoxicity in certain brain regions, particularly the hippocampus, which is involved in learning and memory processes. This effect is thought to be due to the inhibition of LTP by 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine, which can lead to the degeneration of neuronal connections. However, 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has also been shown to have neuroprotective effects in some cases, suggesting that its effects may be dose-dependent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine as a research tool is its high affinity for the NMDA receptor, which allows for precise manipulation of receptor activity. However, one limitation is its potential neurotoxicity, which requires careful dosing and monitoring in experiments.
Orientations Futures
1. Investigating the potential therapeutic use of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Studying the effects of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
3. Developing novel derivatives of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine with improved pharmacological properties, such as increased selectivity for the NMDA receptor or reduced neurotoxicity.
4. Exploring the role of 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine in the development of tolerance and addiction to drugs of abuse, such as cocaine and opioids.
In conclusion, 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine is a valuable research tool that has been used extensively to study the NMDA receptor and its role in learning, memory, and neurological disorders. While 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has some limitations, its potential therapeutic applications and future directions for research make it an important area of study in neuroscience.
Méthodes De Synthèse
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine can be synthesized through a multi-step process that involves the reaction of cyclopentylmagnesium bromide with 2-pyridinecarboxaldehyde, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification using chromatography techniques.
Applications De Recherche Scientifique
1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has been widely used as a research tool to study the NMDA receptor and its role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-cyclopentyl-4-(2-pyridinylmethyl)piperazine has also been used to investigate the mechanisms underlying learning and memory processes in both animals and humans.
Propriétés
IUPAC Name |
1-cyclopentyl-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-2-7-15(6-1)18-11-9-17(10-12-18)13-14-5-3-4-8-16-14/h3-5,8,15H,1-2,6-7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAWZYVOQMQFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)
![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)

![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)




![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)
![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)


![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)
